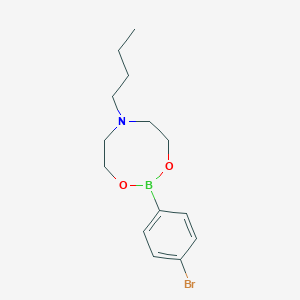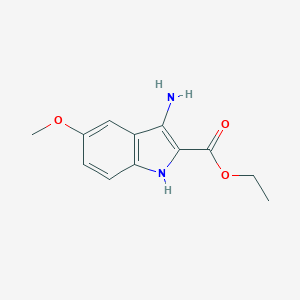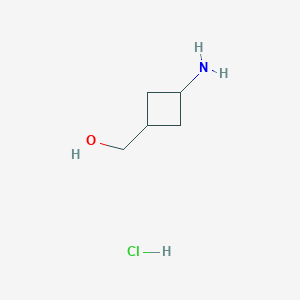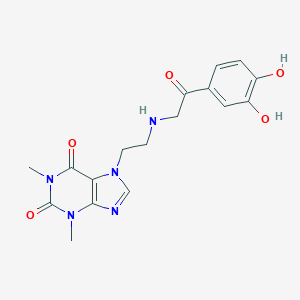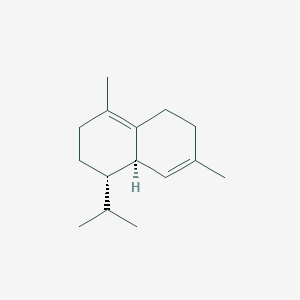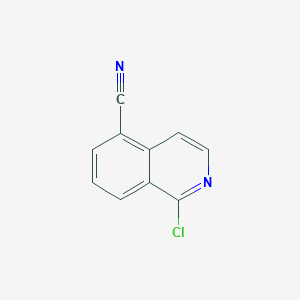
5-Brom-1H-pyrazol-3-carbonsäure
Übersicht
Beschreibung
5-Bromo-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H3BrN2O2. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential antifibrotic properties in the treatment of conditions like scleroderma.
Wirkmechanismus
Target of Action
5-Bromo-1H-pyrazole-3-carboxylic Acid is a useful reagent for the preparation of novel inhibitors of Rho/MRTF/SRF transcription . These targets play a crucial role in cellular processes such as cell cycle progression, gene expression, and cytoskeletal dynamics .
Mode of Action
This inhibition could lead to changes in the transcriptional activity of certain genes, thereby affecting cellular functions .
Biochemical Pathways
The compound’s interaction with Rho/MRTF/SRF transcription suggests that it may affect pathways related to cell cycle regulation, gene expression, and cytoskeletal dynamics . The downstream effects of these changes could include alterations in cell proliferation, differentiation, and migration .
Result of Action
The molecular and cellular effects of 5-Bromo-1H-pyrazole-3-carboxylic Acid’s action would likely be related to its inhibitory effects on Rho/MRTF/SRF transcription . This could result in changes in cell behavior, including alterations in cell proliferation, differentiation, and migration .
Biochemische Analyse
Biochemical Properties
5-Bromo-1H-pyrazole-3-carboxylic Acid is known to exhibit tautomerism, a phenomenon that may influence its reactivity . This can have an impact on the biochemical reactions it participates in, as well as on the biological activities of targets bearing a pyrazole moiety
Cellular Effects
It is known to be a useful reagent for the preparation of novel inhibitors of Rho/MRTF/SRF transcription, which could potentially have antifibrotic effects for scleroderma .
Molecular Mechanism
Its structure and reactivity suggest that it may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known to be stored under inert gas (nitrogen or Argon) at 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-1H-pyrazole-3-carboxylic acid involves the bromination of 1H-pyrazole-3-carboxylic acid. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position of the pyrazole ring .
Another method involves the cyclization of appropriate precursors. For example, 3-methyl-5-bromopyrazole can be oxidized using potassium permanganate in an acidic medium to yield 5-Bromo-1H-pyrazole-3-carboxylic acid .
Industrial Production Methods
Industrial production methods for 5-Bromo-1H-pyrazole-3-carboxylic acid are not extensively documented in the literature. the processes likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and other reduced forms of the carboxylic acid group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1H-pyrazole-5-carboxylic acid: Similar structure but with the bromine atom at a different position.
3-Chloro-1H-pyrazole-5-carboxylic acid: Chlorine atom instead of bromine.
5-Bromo-1H-pyrazole-4-carboxylic acid: Bromine atom at the 5-position but with a different carboxylic acid placement
Uniqueness
5-Bromo-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 5-position and the carboxylic acid group at the 3-position provides distinct chemical properties that can be exploited in various synthetic and biological applications .
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKGNGYUNBYGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611418 | |
| Record name | 5-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328893-16-8 | |
| Record name | 5-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

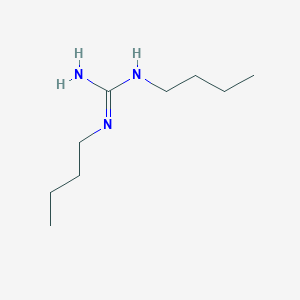
![6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B37251.png)

